molecular formula C9H4BrF2NO2 B6197789 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 2680542-54-3

6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B6197789
CAS No.: 2680542-54-3
M. Wt: 276
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Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound characterized by its bromine and fluorine atoms, as well as its tetrahydroisoquinoline and dione structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting with the appropriate precursors. One common method includes the bromination of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline followed by oxidation to introduce the dione functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid derivative.

  • Reduction: The reduction product is often the corresponding amine.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are being studied for their therapeutic potential. They may serve as lead compounds in the development of new drugs.

Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the difluoro and dione groups.

  • 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromo and dione groups.

Uniqueness: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity.

This compound's multifaceted applications and unique properties make it a valuable subject of study in various scientific disciplines. Its potential in drug development and industrial synthesis highlights its importance in advancing both science and technology.

Properties

CAS No.

2680542-54-3

Molecular Formula

C9H4BrF2NO2

Molecular Weight

276

Purity

95

Origin of Product

United States

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